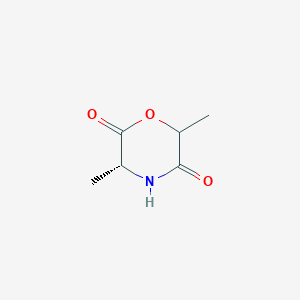
(3R)-3,6-Dimethylmorpholine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3,6-Dimethylmorpholine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a morpholine ring substituted with methyl groups at the 3 and 6 positions. The presence of the chiral center at the 3 position adds to its complexity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-Dimethylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethyl-1,4-dioxane-2,5-dione with ammonia or primary amines. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products.
化学反应分析
Types of Reactions
(3R)-3,6-Dimethylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
科学研究应用
(3R)-3,6-Dimethylmorpholine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3R)-3,6-Dimethylmorpholine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.
相似化合物的比较
Similar Compounds
(3S)-3,6-Dimethylmorpholine-2,5-dione: The enantiomer of (3R)-3,6-Dimethylmorpholine-2,5-dione, with similar chemical properties but different biological activities.
3,6-Dimethylmorpholine: Lacks the dione functionality, resulting in different reactivity and applications.
Morpholine-2,5-dione: Without the methyl substitutions, this compound has distinct chemical and biological properties.
Uniqueness
This compound is unique due to its chiral nature and specific substitution pattern, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role as a chiral auxiliary make it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
202923-65-7 |
|---|---|
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC 名称 |
(3R)-3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4?/m1/s1 |
InChI 键 |
VVCGOQDXURYHJV-SYPWQXSBSA-N |
手性 SMILES |
C[C@@H]1C(=O)OC(C(=O)N1)C |
规范 SMILES |
CC1C(=O)OC(C(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
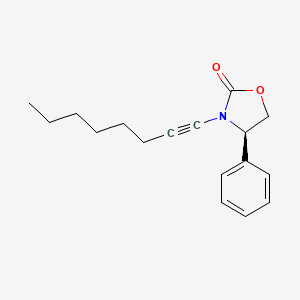
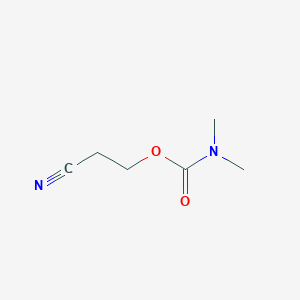



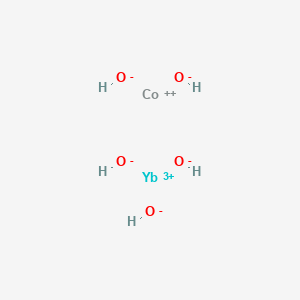

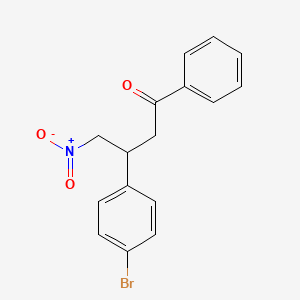
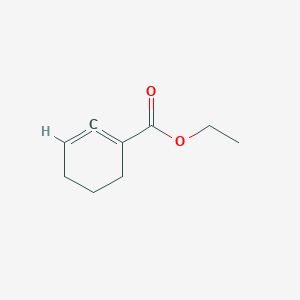
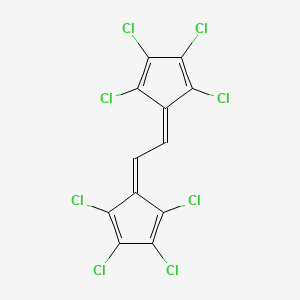
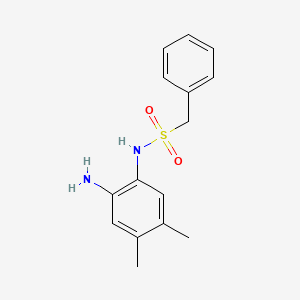
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
